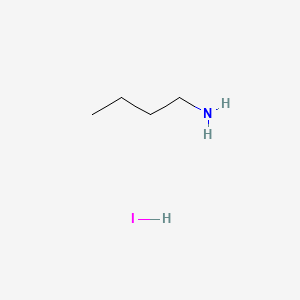

Butylamine Hydroiodide

Vue d'ensemble

Description

Butylamine Hydroiodide, also known as 1-Butanaminium iodide or Butylammonium iodide, is an organic compound with the molecular formula C4H12IN and a molecular weight of 201.05 g/mol . It is commonly used in the field of perovskite solar cells and light-emitting diodes due to its ability to improve efficiency and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butylamine Hydroiodide can be synthesized through the reaction of butylamine with hydroiodic acid. The reaction typically involves mixing butylamine with an aqueous solution of hydroiodic acid under controlled temperature conditions to form this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, concentration, and purity of reactants to ensure high yield and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Butylamine Hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various butylamine derivatives .

Applications De Recherche Scientifique

Perovskite Solar Cells

One of the primary applications of butylamine hydroiodide is in the enhancement of perovskite solar cells (PSCs). BAI serves as an additive that improves both the efficiency and stability of these cells.

- Efficiency Improvement : Research indicates that incorporating BAI into perovskite precursor solutions leads to a reduction in film roughness, which is essential for achieving higher efficiency in solar cells. This reduction facilitates better light absorption and charge transport within the solar cell structure .

- Stability Enhancement : BAI contributes to the formation of layered perovskite structures, which are known to exhibit improved thermal and operational stability compared to traditional three-dimensional (3D) perovskites. This stability is crucial for the longevity and performance of solar cells under real-world conditions .

Light-Emitting Diodes (LEDs)

In addition to solar cells, this compound is also utilized in the development of efficient light-emitting diodes.

- Layered Perovskites for LEDs : BAI is employed to create organic-inorganic hybrid perovskites that are used in LEDs. The incorporation of BAI allows for tunable optical properties and improved charge transport characteristics, leading to enhanced device performance .

- Nanostructured Crystallites : Studies have shown that BAI can facilitate the formation of nanometer-sized crystallites within perovskite films, which further optimize light emission properties. This characteristic is vital for developing high-efficiency LED devices that operate under ambient conditions .

Synthesis of Perovskite Materials

This compound plays a critical role in synthesizing various perovskite materials, particularly those with two-dimensional (2D) structures.

- Formation of 2D Perovskites : BAI is utilized to produce ultrathin 2D perovskite films by modifying the growth conditions during synthesis. These 2D materials exhibit unique electronic properties that are advantageous for applications in optoelectronics .

- Hybrid Structures : The use of BAI allows for the creation of hybrid structures that combine both 2D and 3D characteristics, enhancing the overall performance metrics such as charge mobility and exciton dissociation efficiency .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Study on Solar Cell Efficiency : A study published in Nature Energy demonstrated that incorporating BAI into a mixed cation perovskite structure resulted in a significant increase in power conversion efficiency from 18% to over 22% while maintaining operational stability under continuous illumination .

- LED Device Performance : Research conducted by Xiao et al. (2017) illustrated that LEDs fabricated with BAI-based perovskites exhibited superior brightness and color purity compared to those made with traditional materials, showcasing the potential for commercial applications in display technologies .

Mécanisme D'action

The mechanism by which Butylamine Hydroiodide exerts its effects involves its interaction with molecular targets such as iodide ions and organic cations. In perovskite solar cells, it acts as an additive that improves the efficiency and stability of the cells by facilitating the formation of layered perovskite structures . The molecular pathways involved include the stabilization of the perovskite lattice and the reduction of defect densities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylammonium Iodide: Another commonly used compound in perovskite solar cells, but with shorter alkyl chains.

Ethylammonium Iodide: Similar to Butylamine Hydroiodide but with an ethyl group instead of a butyl group.

Uniqueness

This compound is unique due to its longer alkyl chain, which results in the formation of layered perovskite structures that enhance the stability and efficiency of perovskite solar cells and light-emitting diodes . This makes it a valuable compound in the field of renewable energy and optoelectronics .

Activité Biologique

Butylamine Hydroiodide (BAI), also known as n-Butylammonium iodide, is an organic compound with significant implications in various biological and chemical applications. Its biological activity is primarily characterized by its effects on cellular metabolism, signaling pathways, and potential therapeutic uses. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C₄H₁₂IN and is typically synthesized through the reaction of butylamine with hydroiodic acid. The resulting compound appears as a white crystalline solid and exhibits properties that facilitate its use in both biological and material science applications.

- Cellular Interaction : BAI interacts with cellular components, modulating various biochemical pathways. It has been shown to influence cell signaling by altering gene expression and enzyme activity, which can lead to changes in metabolic flux and overall cellular metabolism.

- Biochemical Pathways : BAI plays a role in the formation of organic-inorganic perovskites, which are crucial for photovoltaic applications. The compound's interaction with perovskite materials enhances their efficiency and stability, particularly in solar cells and light-emitting diodes (LEDs).

- Environmental Stability : The stability of this compound can be affected by environmental factors such as temperature, where decomposition may occur at elevated temperatures, releasing toxic compounds.

Cellular Effects

This compound has demonstrated various effects on different cell types:

- Metabolic Activity : At low doses, BAI enhances metabolic activity and cellular function. Studies indicate that it can significantly influence metabolic pathways by interacting with enzymes and cofactors.

- Inflammatory Response : In vitro studies using cultured mouse peritoneal macrophages showed that BAI at millimolar concentrations released significant amounts of lysosomal enzymes, indicating a potential role in inflammatory responses .

- Iron Uptake : Research involving rabbit reticulocytes revealed that BAI interferes with transferrin uptake, affecting iron transport into cells. This suggests a mechanism where BAI could modulate iron homeostasis within biological systems .

Dosage Effects and Toxicity

The effects of this compound vary significantly based on dosage:

- Low Doses : Beneficial effects such as improved cellular function have been observed at lower concentrations.

- High Doses : Conversely, higher concentrations can lead to toxic effects, including mortality in animal models exposed to high levels of n-butylamine .

Case Study: Toxicity in Animal Models

A notable case study involved rats exposed to varying concentrations of n-butylamine. Exposure to 6000 mg/m³ (2000 ppm) resulted in survival, while 12,000 mg/m³ (4000 ppm) caused mortality. This highlights the importance of dosage in assessing the safety profile of this compound .

Research Applications

This compound has diverse applications across several fields:

- Chemistry : It is utilized as a precursor for synthesizing organic-inorganic perovskites.

- Biology : BAI is employed in studies investigating the role of iodide ions in biological systems.

- Medicine : Ongoing research is exploring its potential therapeutic applications, particularly in drug delivery systems due to its ability to enhance cellular uptake mechanisms .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

butan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKRVFTWDYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36945-08-1 | |

| Record name | Butylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?

A1: this compound can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []

Q2: Are there stability concerns associated with this compound in perovskite solar cells?

A3: While this compound can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using this compound. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while this compound can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.